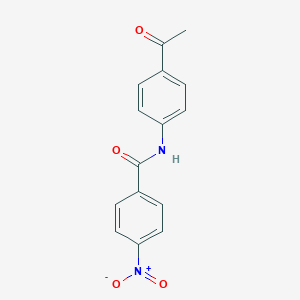

N-(4-acetylphenyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-acetylphenyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C15H12N2O4 and its molecular weight is 284.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N-(4-acetylphenyl)-4-nitrobenzamide has been researched for its potential applications in several areas:

-

Medicinal Chemistry :

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Anticancer Activity : Similar compounds have shown promise as anticancer agents, with this compound potentially exhibiting cytotoxic effects against various cancer cell lines .

-

Organic Synthesis :

- It serves as a precursor for synthesizing more complex organic molecules. The presence of the nitro group allows for various chemical transformations, such as reduction to amines or substitution reactions.

- Biological Studies :

The biological activity of this compound is attributed to its ability to form reactive intermediates upon reduction of the nitro group. This leads to various biological effects:

- Antimicrobial Activity : Exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL against different bacterial strains .

- Anticancer Properties : In vitro studies have shown that it can inhibit cell growth in colorectal cancer cells (HCT-116) with an IC50 value of approximately 15 µM, associated with cell cycle arrest and apoptosis induction .

Case Studies

-

Antimicrobial Studies :

- A study demonstrated the compound's effectiveness against multiple bacterial strains, emphasizing its potential as an antibacterial agent in clinical settings.

- Anticancer Activity :

- Mechanistic Insights :

Análisis De Reacciones Químicas

Reduction Reactions

The nitro and acetyl groups in the compound are primary sites for reduction.

a. Nitro Group Reduction

- Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Fe/HCl, Sn/HCl).

- Product : N-(4-acetylphenyl)-4-aminobenzamide.

- Mechanism : The nitro group (-NO₂) is reduced to an amine (-NH₂). This reaction is critical for generating bioactive intermediates, as seen in analogues used for dipeptidyl peptidase-IV (DPP-4) inhibitors .

b. Acetyl Group Reduction

- Reagents/Conditions : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Product : N-(4-(1-hydroxyethyl)phenyl)-4-nitrobenzamide.

- Note : Reduction of the ketone to a secondary alcohol is feasible but less commonly reported in analogous systems .

Hydrolysis Reactions

a. Amide Bond Hydrolysis

- Acidic Conditions (e.g., HCl, H₂SO₄):

- Basic Conditions (e.g., NaOH, KOH):

- Product : 4-Nitrobenzate salt and 4-acetylaniline.

Substitution Reactions

a. Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nitro (-NO₂) and acetyl (-COCH₃) groups direct incoming electrophiles to meta positions.

| Electrophile | Conditions | Product |

|---|---|---|

| Nitronium ion | HNO₃/H₂SO₄ | 3-Nitro-N-(4-acetylphenyl)benzamide |

| Sulfur trioxide | Fuming H₂SO₄, 50°C | 3-Sulfo-N-(4-acetylphenyl)benzamide |

Limitations : Low reactivity due to deactivation by nitro and acetyl groups .

Condensation Reactions

a. Schiff Base Formation

- Reagents : Aryl aldehydes (e.g., benzaldehyde) in acidic or basic media.

- Product : Imine derivatives via reaction with the acetyl group’s carbonyl.

- Example : Condensation with 4-nitrobenzaldehyde yields a conjugated Schiff base, enhancing π-system delocalization .

Fragmentation and Decomposition

Under mass spectrometry (MS) or thermal conditions:

- Pathway 1 : Cleavage of the amide bond, generating:

- Pathway 2 : Nitro group rearrangement, producing resonantly stabilized ions (m/z 150) .

Key Research Findings

- DPP-4 Inhibition : Analogues of N-(4-acetylphenyl)-4-nitrobenzamide exhibit hypoglycemic activity via selective DPP-4 inhibition, with IC₅₀ values in the nanomolar range .

- Chlorination Reagents : Derivatives like N-acetoxy-N-chloro-4-nitrobenzamide enable regioselective electrophilic chlorination of arenes, showcasing the scaffold’s versatility .

- Stability : The compound undergoes gradual decomposition under ambient conditions but remains stable when stored below 0°C .

Propiedades

Número CAS |

62507-48-6 |

|---|---|

Fórmula molecular |

C15H12N2O4 |

Peso molecular |

284.27 g/mol |

Nombre IUPAC |

N-(4-acetylphenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C15H12N2O4/c1-10(18)11-2-6-13(7-3-11)16-15(19)12-4-8-14(9-5-12)17(20)21/h2-9H,1H3,(H,16,19) |

Clave InChI |

CZANJAQNQSTZEP-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canónico |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.